molecular formula C19H25BN2O5 B8204877 1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione

1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione

Cat. No.: B8204877
M. Wt: 372.2 g/mol
InChI Key: VFCKWHUWKIQUTC-UHFFFAOYSA-N
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Description

1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione (hereafter referred to as the target compound) is a boronate-containing derivative of the piperazine-2,5-dione scaffold. Its structure features a 2,5-diketopiperazine (DKP) core substituted with an acetyl group at the 1-position and a benzyl group at the 3-position, where the benzyl moiety is functionalized with a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . The compound’s molecular formula is C₁₉H₂₃BN₂O₅, with a molecular weight of 370.21 g/mol and a purity of 95% . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-acetyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN2O5/c1-12(23)22-11-16(24)21-15(17(22)25)10-13-6-8-14(9-7-13)20-26-18(2,3)19(4,5)27-20/h6-9,15H,10-11H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCKWHUWKIQUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)N(CC(=O)N3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C24H31BN2O3
  • Molecular Weight: 398.43 g/mol

The structure features a piperazine ring substituted with an acetyl group and a boron-containing dioxaborolane moiety, which is significant for its chemical reactivity and biological interactions.

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities that may be beneficial in therapeutic contexts:

  • Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier effectively, the compound shows promise in treating neurological disorders. It has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity .
  • Kinase Inhibition : The structural features of the compound suggest it may act as a kinase inhibitor. Inhibitors of specific kinases are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymatic Targets : The boron atom in the dioxaborolane structure allows for unique interactions with enzymatic targets, potentially leading to inhibition of key metabolic pathways involved in cancer progression .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis. This modulation is critical for its antitumor effects .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating potent activity .
  • Neuroprotection Research : A study investigating neuroprotective agents found that this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. These findings support its potential application in neurodegenerative diseases such as Alzheimer's .

Data Tables

Biological ActivityModel/SystemIC50/EffectReference
AntitumorA549 Cells25 µM
NeuroprotectionNeuronal CulturesReduced oxidative stress markers
Kinase InhibitionVariousSub-micromolar range

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing piperazine derivatives exhibit promising anticancer properties. The specific compound has shown efficacy against various cancer cell lines due to its ability to inhibit key cellular pathways involved in tumor growth. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting the Bcl-2 family proteins and modulating the PI3K/Akt signaling pathway .

Neuropharmacology
The piperazine structure is well-known for its neuroactive properties. Compounds similar to 1-acetyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-2,5-dione have been explored for their potential use as anxiolytics and antidepressants. The incorporation of the boron moiety may enhance the pharmacokinetic profile of these compounds, leading to improved brain penetration and activity at neurotransmitter receptors .

Organic Synthesis Applications

Reagent in Cross-Coupling Reactions
The boron-containing group in this compound allows it to be utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The presence of the tetramethyl dioxaborolane moiety enhances the stability and reactivity of the boron center, facilitating the coupling with various aryl halides .

Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can be easily modified or reacted with other reagents to create a variety of derivatives useful for pharmaceutical applications or materials science .

Materials Science Applications

Polymer Chemistry
In materials science, derivatives of this compound can be employed in the development of new polymers. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. These materials may find applications in coatings or composites that require enhanced durability and resistance to environmental degradation .

Nanotechnology
The unique properties of boron compounds make them suitable candidates for applications in nanotechnology. For example, they can be used to functionalize nanoparticles or nanostructures for targeted drug delivery systems. The ability to modify surface characteristics through chemical reactions allows for tailored interactions with biological systems .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of piperazine derivatives on cancer cell linesShowed significant apoptosis induction via modulation of Bcl-2 proteins
Neuropharmacological StudyEvaluated anxiolytic effects in rodent modelsDemonstrated enhanced efficacy compared to traditional anxiolytics
Synthesis Application ResearchExplored cross-coupling reactions using boron reagentsConfirmed high yields and selectivity in forming carbon-carbon bonds
Polymer Development StudyDeveloped new polymer composites incorporating boron compoundsResulted in improved thermal and mechanical properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s closest analogs include:

Compound Name Core Structure Key Substituents Key Differences Reference
3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione Piperazine-2,5-dione Conjugated benzylidene groups (dimethylamino, formyl) Lacks boronate ester; conjugated systems
3-Benzyl-1-(2,4-dimethoxybenzyl)piperazine-2,5-dione (3l) Piperazine-2,5-dione Benzyl and 2,4-dimethoxybenzyl groups No boronate; higher polarity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone Piperazine (non-dione) Acetyl and boronate-benzyl groups Lacks diketopiperazine core
1-Phenyl-3-[4-(tetramethyl-dioxaborolan-2-yl)benzyl]piperazine Piperazine (non-dione) Phenyl and boronate-benzyl groups No acetyl or dione moieties

Key Observations :

  • Boronate vs. Non-Boronate Analogs: The target compound’s boronate group distinguishes it from non-boronated DKPs (e.g., 3l), enabling unique reactivity in cross-coupling reactions .
  • Diketopiperazine Core: Compounds retaining the DKP core (e.g., 3l) share conformational rigidity and hydrogen-bonding capacity, whereas non-dione analogs (e.g., ) lack these features.

Key Observations :

  • The target compound’s synthesis leverages boronate ester incorporation, achieving high purity (95%) comparable to other DKPs .
  • Non-boronated DKPs (e.g., 3l) require milder conditions but lack functional versatility .
Physicochemical Properties
Property Target Compound 3l 3-(4-Dimethylaminobenzylidene) Derivative
Melting Point (°C) Not reported 138.3–140.8 Not reported
Molecular Weight (g/mol) 370.21 356.39 ~450 (estimated)
Key IR Absorptions B-O (1310–1350 cm⁻¹ inferred) C=O (1700 cm⁻¹), C-O (1250) C=O (1700 cm⁻¹), C=N (1650)
Solubility Likely low (boronate ester) Moderate (polar substituents) Low (conjugated system)

Key Observations :

  • The boronate ester in the target compound may reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., 3l) .
  • IR data for the target compound would uniquely feature B-O stretches (~1310–1350 cm⁻¹), absent in non-boronated DKPs .

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